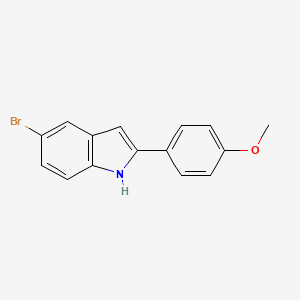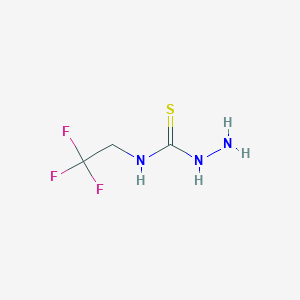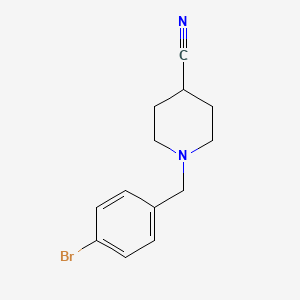
1-(4-Bromobenzyl)-piperidine-4-carbonitrile
Descripción general
Descripción
1-(4-Bromobenzyl)-piperidine-4-carbonitrile, or 4-Bromobenzylpiperidine-4-carbonitrile, is a synthetic compound that has recently been studied for its potential applications in the field of medicinal chemistry. This compound is a derivative of piperidine and is a member of the class of compounds known as piperidine carbonitriles. The 4-bromobenzyl group is attached to the nitrogen atom of the piperidine ring, and the carbonitrile group is attached to the fourth carbon atom of the ring. 4-Bromobenzylpiperidine-4-carbonitrile has been used in a variety of scientific research studies due to its unique properties and potential applications in medicinal chemistry.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research has shown that derivatives of 1-(4-Bromobenzyl)-piperidine-4-carbonitrile, such as 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile, exhibit significant antimicrobial activities against various bacterial and fungal strains. These compounds have been found to induce bacterial cell membrane rupture and disintegration, suggesting potential applications in developing new antimicrobial agents (Bhat & Begum, 2021).
Chemotherapeutic Potential
Compounds related to 1-(4-Bromobenzyl)-piperidine-4-carbonitrile, such as 4-nitrobenzyl N′-(adamantan-1-yl)piperidine-1-carbothioimidate, have been analyzed for their potential as chemotherapeutic agents. Studies suggest that these compounds bind at the active site of human sphingosine kinase 1, a well-known cancer target, indicating their possible use in cancer treatment (Al-Mutairi et al., 2021).
Anticancer Activity
Derivatives of 1-(4-Bromobenzyl)-piperidine-4-carbonitrile have shown promising results in anticancer research. For instance, 3-Amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives exhibited potent cytotoxic activity against colorectal cancer cell lines, suggesting their potential as chemotherapeutic agents (Ahagh et al., 2019).
Antibacterial Activity
Some derivatives of 1-(4-Bromobenzyl)-piperidine-4-carbonitrile have demonstrated effective antibacterial properties. For example, novel 4-Pyrrolidin-3-cyanopyridine derivatives, synthesized from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, exhibited significant activity against various aerobic and anaerobic bacteria, indicating their potential in developing new antibacterial drugs (Bogdanowicz et al., 2013).
Propiedades
IUPAC Name |
1-[(4-bromophenyl)methyl]piperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2/c14-13-3-1-12(2-4-13)10-16-7-5-11(9-15)6-8-16/h1-4,11H,5-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFUGKUCZUZEEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



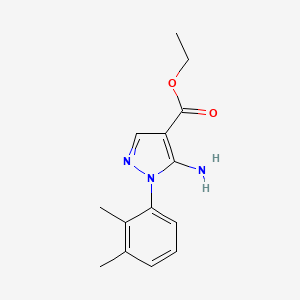
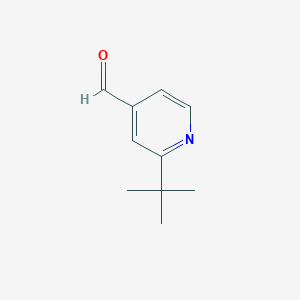
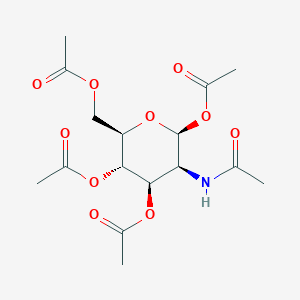



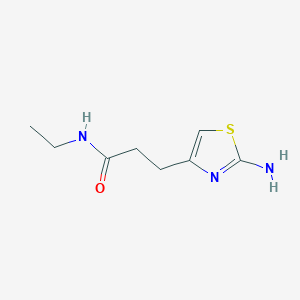
![2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B1519100.png)
![5-amino-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1519102.png)

